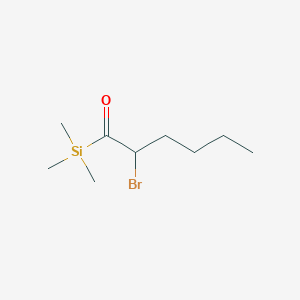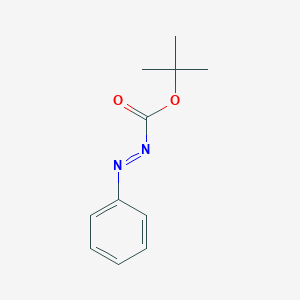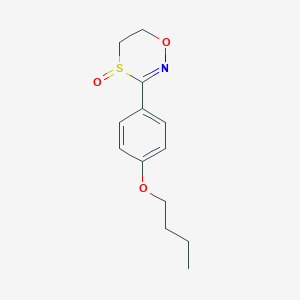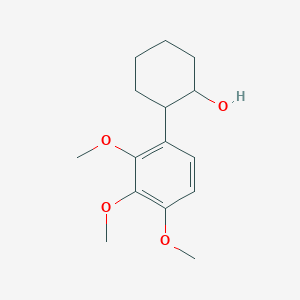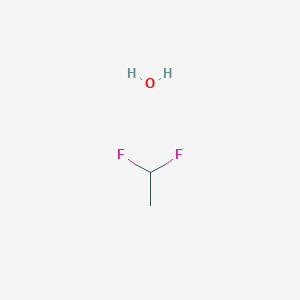
Ethane, 1,1-difluoro-, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethane, 1,1-difluoro-, hydrate is a compound that consists of ethane with two fluorine atoms attached to the first carbon atom, forming 1,1-difluoroethane, and water molecules forming a hydrate. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,1-Difluoroethane is typically synthesized through the mercury-catalyzed addition of hydrogen fluoride to acetylene:
HCCH+2HF→CH3CHF2
The intermediate in this process is vinyl fluoride (C2H3F), which is the monomeric precursor to polyvinyl fluoride .
Industrial Production Methods
In industrial settings, 1,1-difluoroethane is produced using similar methods but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity of the product. The process involves the use of specialized equipment to handle the highly reactive and toxic intermediates.
Chemical Reactions Analysis
Types of Reactions
1,1-Difluoroethane undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of strong oxidizing agents and results in the formation of carbonyl compounds.
Reduction: Reduction reactions can convert 1,1-difluoroethane into simpler hydrocarbons.
Substitution: Halogenation reactions can replace one or both fluorine atoms with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used.
Substitution: Halogenation reactions typically use chlorine (Cl2) or bromine (Br2) under UV light or heat.
Major Products
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Simpler hydrocarbons like ethane.
Substitution: Halogenated derivatives of ethane.
Scientific Research Applications
1,1-Difluoroethane has a wide range of applications in scientific research, including:
Chemistry: Used as a refrigerant and a propellant in aerosol sprays due to its low boiling point and non-toxic nature.
Biology: Studied for its effects on biological systems, particularly its interactions with cellular membranes.
Medicine: Investigated for potential use in drug delivery systems due to its ability to form stable hydrates.
Mechanism of Action
The mechanism of action of 1,1-difluoroethane involves its interactions with various molecular targets and pathways. It primarily acts through GABA A and glutamate receptors, influencing neurotransmission and leading to its effects on the central nervous system . Additionally, its ability to form stable hydrates allows it to interact with water molecules, influencing its behavior in different environments.
Comparison with Similar Compounds
Similar Compounds
- Ethylidene fluoride
- Freon 152a
- Genetron 152a
- Propellant 152a
- Halocarbon 152A
Uniqueness
1,1-Difluoroethane is unique due to its combination of low boiling point, non-toxic nature, and ability to form stable hydrates. These properties make it particularly useful in applications where other similar compounds may not be suitable, such as in environmentally friendly refrigerants and propellants .
Properties
CAS No. |
92533-01-2 |
|---|---|
Molecular Formula |
C2H6F2O |
Molecular Weight |
84.07 g/mol |
IUPAC Name |
1,1-difluoroethane;hydrate |
InChI |
InChI=1S/C2H4F2.H2O/c1-2(3)4;/h2H,1H3;1H2 |
InChI Key |
TZYYNNXEKYAKTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(F)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


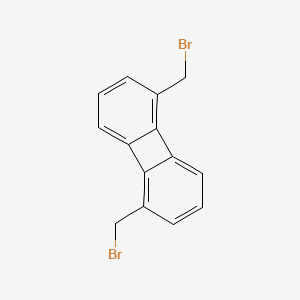
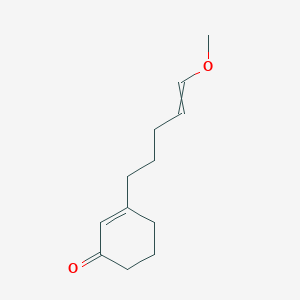
![Propanedinitrile, [(2,4-dihydroxyphenyl)methylene]-](/img/structure/B14345938.png)

![4-Chloro-2-[(4-chlorophenyl)amino]benzoic acid](/img/structure/B14345948.png)
![8-[(Benzenesulfonyl)methyl]-2,3-diphenylpyrido[2,3-b]pyrazine](/img/structure/B14345961.png)
![Ethyl 4-[(diethoxyphosphoryl)oxy]but-2-enoate](/img/structure/B14345969.png)

![1,1'-[2-(2-Phenylpropan-2-yl)cyclopropane-1,1-diyl]dibenzene](/img/structure/B14345978.png)
![2,3,4,8,9,10-Hexahydroxy-3,9-dimethyl-1,5,7,11-tetraoxa-2lambda~5~,4lambda~5~,8lambda~5~,10lambda~5~-tetraphospha-6-stannaspiro[5.5]undecane-2,4,8,10-tetrone](/img/structure/B14345981.png)
